But-3-en-1-yltriphenylphosphonium bromide

Catalog No.
S9025339
CAS No.
16958-42-2
M.F
C22H22P+
M. Wt
317.4 g/mol
Availability
In Stock
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But-3-en-1-yltriphenylphosphonium bromide

CAS Number

16958-42-2

Product Name

But-3-en-1-yltriphenylphosphonium bromide

IUPAC Name

but-3-enyl(triphenyl)phosphanium

Molecular Formula

C22H22P+

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C22H22P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h2,4-18H,1,3,19H2/q+1

InChI Key

IFHNDGJLDIUUHL-UHFFFAOYSA-N

Canonical SMILES

C=CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

But-3-en-1-yltriphenylphosphonium bromide is an organic compound classified as a quaternary phosphonium salt. Its molecular formula is C22H22BrPC_{22}H_{22}BrP and it has a molecular weight of approximately 397.29 g/mol. The compound features a but-3-en-1-yl group attached to a triphenylphosphonium cation, which contributes to its unique properties and reactivity. This compound is typically presented as a white to pale yellow solid and is known for its application in various

  • Wittig Reaction: It can be utilized in the Wittig reaction to form alkenes from aldehydes or ketones. The phosphonium salt acts as a precursor to the ylide, which subsequently reacts with carbonyl compounds to yield alkenes.
  • Alkylation Reactions: The compound can undergo alkylation reactions, where it serves as an electrophile due to the positive charge on the phosphorus atom, allowing it to react with nucleophiles.

These reactions highlight the versatility of but-3-en-1-yltriphenylphosphonium bromide in synthetic organic chemistry .

The synthesis of but-3-en-1-yltriphenylphosphonium bromide typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is first synthesized by reacting phosphorus trichloride with phenol.
  • Alkylation: The triphenylphosphine is then reacted with but-3-en-1-bromide (or another suitable alkyl halide) under basic conditions to form the quaternary phosphonium salt.
  • Purification: The product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound.

This multi-step synthesis underscores the importance of careful reaction conditions and purification methods to achieve the desired product .

But-3-en-1-yltriphenylphosphonium bromide finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly for generating alkenes through the Wittig reaction.
  • Pharmaceutical Research: Due to its potential biological activity, it is explored in drug development and medicinal chemistry.
  • Material Science: The compound may also have applications in developing new materials or polymers due to its unique structural properties .

Several compounds share structural similarities with but-3-en-1-yltriphenylphosphonium bromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphonium saltBase for synthesizing other phosphonium salts
Butyldiphenylphosphonium bromidePhosphonium saltExhibits different reactivity due to butyl group
Benzyltriphenylphosphonium chloridePhosphonium saltUsed in similar reactions but has different alkyl groups
Dec-3-yne-1-yltriphenylphosphonium bromidePhosphonium saltContains a different alkyne group affecting reactivity

The uniqueness of but-3-en-1-yltriphenylphosphonium bromide lies in its specific alkene structure, which influences its reactivity patterns compared to these similar compounds. Its ability to participate in specific reactions like the Wittig reaction makes it particularly valuable in synthetic organic chemistry .

The synthesis of but-3-en-1-yltriphenylphosphonium bromide through traditional alkylation routes represents a well-established methodology that relies on the nucleophilic substitution reaction between triphenylphosphine and the corresponding haloalkene precursor [4]. This classical approach follows the general mechanism of phosphonium salt formation, where the phosphorus atom in triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen substituent [6].

The preparation of the requisite haloalkene precursor, 4-bromo-1-butene, can be achieved through several established methods [25]. The most common approach involves the treatment of 3-buten-1-ol with hydrogen bromide or phosphorus tribromide under controlled conditions [23]. Alternative synthetic routes include the bromination of 1-butene using N-bromosuccinimide or the conversion of 4-chloro-1-butene through halogen exchange reactions [26].

The traditional alkylation process typically employs a stoichiometric reaction between triphenylphosphine and 4-bromo-1-butene in appropriate solvent systems [4]. The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the lone pair of electrons on the phosphorus atom attacks the carbon bearing the bromine substituent [10]. This results in the formation of a carbon-phosphorus bond and the displacement of the bromide ion, which subsequently associates with the phosphonium cation to form the final salt product [8].

The reaction conditions for traditional alkylation routes generally require elevated temperatures ranging from 80 to 150 degrees Celsius to achieve reasonable reaction rates [10]. Reaction times typically extend from several hours to multiple days, depending on the specific solvent system and temperature employed [1]. The use of anhydrous conditions is essential to prevent hydrolysis of the starting materials and to ensure high product purity [8].

Reaction ParameterTypical RangeOptimal Conditions
Temperature80-150°C120-140°C
Reaction Time6-72 hours12-24 hours
Molar Ratio (Phosphine:Halide)1:1 to 1:1.21:1.1
AtmosphereInert (Nitrogen/Argon)Nitrogen

The traditional methodology offers several advantages, including high atom economy, straightforward reaction setup, and reliable product formation [6]. However, these routes also present certain limitations, such as the requirement for extended reaction times, elevated temperatures, and the need for careful handling of air-sensitive triphenylphosphine [27].

Solvent Systems and Reaction Optimization for High-Yield Synthesis

The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of but-3-en-1-yltriphenylphosphonium bromide [14]. Extensive research has demonstrated that the choice of solvent significantly affects reaction kinetics, product yield, and purification procedures [13]. The most effective solvents for phosphonium salt formation are typically polar aprotic solvents that can solubilize both the triphenylphosphine starting material and the resulting phosphonium salt product [16].

Acetonitrile has emerged as one of the most effective solvent systems for phosphonium salt synthesis [1] [11]. This solvent provides excellent solubility for both reactants and products while maintaining chemical inertness under the reaction conditions [14]. The polar nature of acetonitrile facilitates the ionization of the phosphonium salt product, leading to improved reaction rates and higher yields [33]. Typical reaction conditions in acetonitrile involve heating at 85 degrees Celsius for 3-4 days, followed by solvent evaporation and product precipitation [1].

Toluene represents another widely employed solvent system for phosphonium salt formation [4] [5]. The use of toluene as a reaction medium offers the advantage of easy product isolation through precipitation, as the phosphonium salt typically exhibits limited solubility in this non-polar solvent [4]. Reflux conditions in toluene generally require 7 hours of heating to achieve complete conversion [5].

Dichloromethane and chloroform have also been successfully utilized as reaction media for phosphonium salt synthesis [2] [15]. These halogenated solvents provide good solubility for triphenylphosphine while allowing for straightforward product isolation through precipitation techniques [13]. The reaction in dichloromethane typically proceeds at room temperature for 12 hours, making it an attractive option for temperature-sensitive substrates [2].

Solvent SystemTemperatureReaction TimeTypical YieldAdvantages
Acetonitrile85°C3-4 days70-80%High solubility, clean precipitation
TolueneReflux (~110°C)7 hours75-85%Easy product isolation
DichloromethaneRoom temperature12 hours65-75%Mild conditions
ChloroformRoom temperature24 hours60-70%Ambient temperature

The optimization of reaction conditions involves careful consideration of several key parameters [14]. The solvent-to-triphenylphosphine ratio significantly influences both reaction efficiency and environmental impact [14]. Research has shown that a solvent-to-triphenylphosphine ratio of 38-40 molar equivalents provides optimal balance between high yield and minimal environmental factor [14]. Lower ratios result in incomplete conversion, while excessive solvent use increases waste generation without proportional yield improvements [14].

Temperature optimization studies have revealed that moderate temperatures in the range of 130-140 degrees Celsius provide the best compromise between reaction rate and product selectivity [14]. Temperatures below 120 degrees Celsius result in significantly reduced reaction rates, while temperatures above 150 degrees Celsius may lead to substrate decomposition and reduced yields [14].

The purification and isolation of but-3-en-1-yltriphenylphosphonium bromide from reaction mixtures can be accomplished through several techniques [1]. The most common approach involves cooling the reaction mixture followed by precipitation of the product through addition of non-polar solvents such as hexane or diethyl ether [1]. Alternative purification methods include recrystallization from polar solvents or column chromatography using appropriate eluent systems [2].

Modern Innovations in Catalyst-Free and Green Synthesis Approaches

Recent advances in synthetic methodology have led to the development of environmentally friendly and catalyst-free approaches for the preparation of but-3-en-1-yltriphenylphosphonium bromide [11] [28]. These modern methodologies focus on reducing environmental impact, minimizing waste generation, and eliminating the need for transition metal catalysts [29].

Visible-light-induced synthesis represents a significant breakthrough in green phosphonium salt preparation [11] [28]. This innovative approach utilizes visible light irradiation to activate the reaction between triphenylphosphine derivatives and organic halides under mild conditions [11]. The mechanism involves the homolysis of phosphorus-hydrogen bonds induced by visible light, followed by subsequent cyclization and phosphonium salt formation [28]. This methodology eliminates the need for high temperatures and extended reaction times while maintaining excellent yields [11].

The visible-light approach typically employs organic photocatalysts such as 9-mesityl-10-methylacridinium perchlorate at 10 molar percent loading [11]. Reactions are conducted under blue light-emitting diode irradiation at 430 nanometers for 4 hours at room temperature [11]. Air serves as a green oxidant in this system, further enhancing the environmental compatibility of the process [28]. The addition of molecular sieves effectively removes water generated during the reaction, driving the equilibrium toward product formation [11].

ParameterTraditional MethodGreen Approach
Temperature80-150°CRoom temperature
Reaction Time6-72 hours4 hours
Catalyst RequirementNoneOrganic photocatalyst (10 mol%)
Light SourceNot applicableBlue LED (430 nm)
OxidantNot applicableAir
Yield70-85%90-95%

Microwave-assisted synthesis has emerged as another innovative approach for phosphonium salt preparation [18]. This methodology utilizes microwave irradiation to accelerate reaction rates and improve yields while reducing energy consumption [18]. The microwave-assisted approach typically achieves complete conversion within 30 minutes to 2 hours, representing a significant improvement over conventional heating methods [18]. The enhanced reaction rates are attributed to selective heating of polar molecules and improved mass transfer under microwave conditions [18].

Solvent-free methodologies have gained considerable attention as environmentally benign alternatives to traditional solution-phase synthesis [10]. These approaches involve direct reaction between solid triphenylphosphine and liquid haloalkenes without additional solvent [10]. The solvent-free conditions typically require temperatures of 90-110 degrees Celsius for solid reactants, with reaction completion achieved within 2-6 hours [10]. This methodology eliminates solvent-related waste and simplifies product isolation procedures [10].

The development of continuous flow synthesis represents another significant advancement in green phosphonium salt preparation [29]. Flow chemistry approaches enable precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles [29]. The continuous nature of flow processes also facilitates scale-up operations and reduces overall processing time [29].

Modern green synthesis approaches have demonstrated superior atom economy compared to traditional methods [11]. The elimination of stoichiometric reagents and the use of air as an oxidant contribute to improved environmental factors and reduced waste generation [28]. Process mass intensity values for green approaches typically range from 5-10 kilograms per kilogram of product, compared to 15-25 kilograms per kilogram for traditional methods [14].

The deprotonation of But-3-en-1-yltriphenylphosphonium bromide represents a fundamental step in ylide formation that exhibits unique kinetic characteristics due to the presence of the terminal alkene substituent [1] [2]. The molecular structure of this phosphonium salt, with the molecular formula C₂₂H₂₂BrP and molecular weight of 397.30 daltons, features a but-3-en-1-yl chain attached to the phosphorus center through a propyl linker [3] [4].

The acidity of the methylene protons adjacent to the phosphonium center is significantly influenced by the electron-withdrawing nature of the positively charged phosphorus atom. For But-3-en-1-yltriphenylphosphonium bromide, the estimated pKa value in dimethyl sulfoxide ranges from 20-22, positioning it between the highly acidic stabilized ylide precursors and the less acidic non-stabilized alkyl derivatives [5] [6]. This intermediate acidity reflects the semi-stabilized nature of the resulting ylide, where the terminal alkene provides modest conjugative stabilization.

Phosphonium Salt TypepKa (DMSO)Base RequiredYlide Stability
But-3-en-1-yltriphenylphosphonium bromideEstimated 20-22n-Butyllithium or NaOH (conjugated)Semi-stabilized
Methyltriphenylphosphonium bromide22.5n-ButyllithiumNon-stabilized
Benzyltriphenylphosphonium chloride17.4NaOH (benzylic stabilization)Semi-stabilized
Ethyltriphenylphosphonium bromide22.5n-ButyllithiumNon-stabilized
Phenacyltriphenylphosphonium bromide6.9NaOH or alkoxideStabilized
Cyanoethyltriphenylphosphonium bromide6.1NaOH or alkoxideStabilized

The deprotonation mechanism involves the attack of a strong base on the acidic methylene protons. Under anhydrous conditions, n-butyllithium serves as the preferred base due to its exceptional basicity and ability to completely deprotonate the phosphonium salt [7] [8]. However, the presence of the alkenyl group enables the use of less aggressive bases such as concentrated sodium hydroxide under phase-transfer conditions, particularly when the conjugated ylide benefits from additional stabilization [9].

The kinetic analysis reveals that the deprotonation rate of But-3-en-1-yltriphenylphosphonium bromide is notably faster than simple alkyl phosphonium salts due to the electron-withdrawing effect of the alkene functionality, which increases the acidity of the methylene protons [10]. The deprotonation follows second-order kinetics, being first-order in both the phosphonium salt and the base concentration. Temperature studies indicate an activation energy of approximately 45-50 kJ/mol for the deprotonation process [11].

Phosphonium SaltDeprotonation Rate (relative)Ylide Half-life (minutes)Thermal Stability (°C)
But-3-en-1-yltriphenylphosphonium bromideFast (conjugated)30-60150-200
Methyltriphenylphosphonium bromideSlow5-10<100
Benzyltriphenylphosphonium chlorideFast (benzylic)60-120120-150
Ethyltriphenylphosphonium bromideSlow5-10<100
Phenacyltriphenylphosphonium bromideVery fast (stabilized)>180>200

The deprotonation dynamics are further influenced by solvent effects and the presence of lithium salts. In tetrahydrofuran solution, the ylide formation proceeds smoothly at temperatures between -78°C and 0°C, with complete conversion typically achieved within 30-60 minutes [5]. The resulting ylide exhibits enhanced stability compared to non-conjugated analogs, with detectable concentrations persisting for several hours at room temperature [12].

Conjugation Effects of the Alkenyl Group on Ylide Reactivity

The incorporation of the but-3-en-1-yl substituent introduces significant conjugative effects that profoundly influence the electronic structure and reactivity of the resulting phosphonium ylide [13] [14]. The terminal alkene functionality provides a pathway for electron delocalization that extends beyond the immediate phosphorus-carbon ylide bond, creating a semi-stabilized system with intermediate reactivity characteristics.

The conjugation mechanism involves the overlap of the ylide carbanion lone pair with the π-system of the terminal alkene through a hyperconjugative interaction [15]. This delocalization is facilitated by the flexible propyl spacer, which allows for optimal orbital alignment between the ylide carbon and the alkene π-electrons. Nuclear magnetic resonance studies reveal characteristic chemical shift patterns that confirm the extended conjugation, with the ylide carbon appearing at approximately 5-10 ppm downfield compared to non-conjugated analogs [13].

Ylide TypeConjugation SystemE/Z SelectivityRelative Reactivity
But-3-en-1-yltriphenylphosphonium ylideTerminal alkene (C=C)Mixed (60:40 to 80:20)Moderate
Methyltriphenylphosphonium ylideNoneZ-selective (>90%)High
Allyltriphenylphosphonium ylideTerminal alkene (C=C)Mixed (variable)Moderate
Benzyltriphenylphosphonium ylideAromatic (benzyl)Mixed (75:25)Moderate
Cinnamyltriphenylphosphonium ylideExtended conjugation (Ph-C=C-C)E-selective (>80%)Lower (stabilized)

The electronic effects of the alkenyl conjugation manifest in several key aspects of ylide reactivity. First, the nucleophilicity of the ylide carbon is modulated by the electron-withdrawing influence of the alkene, resulting in decreased reactivity compared to simple alkyl ylides but enhanced selectivity in carbonyl addition reactions [16]. Second, the conjugation provides additional stabilization that extends the ylide lifetime, allowing for more controlled reaction conditions and improved yields in synthetic applications [17].

Computational studies using density functional theory methods reveal that the conjugation energy contribution from the terminal alkene ranges from 8-12 kJ/mol, sufficient to significantly alter the ylide stability without completely suppressing its reactivity [18]. The molecular orbital analysis shows that the highest occupied molecular orbital exhibits substantial delocalization over the entire but-3-en-1-yl chain, with significant electron density distributed between the ylide carbon and the terminal alkene [14].

The stereochemical outcomes of Wittig reactions involving But-3-en-1-yltriphenylphosphonium ylide reflect the semi-stabilized nature of this system. Unlike non-stabilized ylides that typically provide high Z-selectivity, or highly stabilized ylides that favor E-alkene formation, the but-3-en-1-yl derivative produces mixed stereochemical outcomes with ratios typically ranging from 60:40 to 80:20 depending on reaction conditions [19]. This intermediate selectivity profile is characteristic of semi-stabilized ylides and reflects the balanced influence of kinetic and thermodynamic factors [20].

Temperature-dependent studies reveal that lower reaction temperatures favor Z-alkene formation through kinetic control, while elevated temperatures promote E-alkene formation via thermodynamic equilibration [10]. The presence of lithium salts can further influence the stereochemical outcome by facilitating betaine intermediate equilibration, although recent mechanistic studies suggest that oxaphosphetane formation occurs directly without betaine intervention under salt-free conditions [21].

Comparative Analysis of Steric vs. Electronic Modulation in Wittig Reagent Design

The design of effective Wittig reagents requires careful consideration of both steric and electronic factors, with But-3-en-1-yltriphenylphosphonium bromide serving as an exemplary case study for understanding the interplay between these competing influences [22] [23]. The but-3-en-1-yl substituent presents a unique combination of moderate steric bulk and significant electronic effects through conjugation, providing insights into optimal reagent design strategies.

Steric considerations for the but-3-en-1-yl substituent involve evaluation of the effective cone angle and steric hindrance around the phosphorus center. The estimated cone angle for this substituent ranges from 145-150 degrees, positioning it between small alkyl groups like methyl (87°) and highly bulky substituents such as tert-butyl (182°) [23]. This intermediate steric profile allows for efficient approach to carbonyl substrates while providing sufficient differentiation to influence reaction stereochemistry.

Substituent TypeSteric Parameter (Cone Angle °)Electronic Parameter (TEP cm⁻¹)Dominant Effect
But-3-en-1-ylEstimated 145-150Estimated 2067-2069Electronic (conjugation)
Methyl872069Electronic
Ethyl1022066Electronic
Isopropyl1602059Steric
tert-Butyl1822056Steric
Benzyl1362068Electronic (benzylic)
Phenyl1452069Electronic (aromatic)
p-Methoxyphenyl1452066Electronic (donor)
p-Nitrophenyl1452077Electronic (acceptor)

Electronic effects dominate the reactivity profile of But-3-en-1-yltriphenylphosphonium bromide, as evidenced by the estimated Tolman Electronic Parameter value of 2067-2069 cm⁻¹ [23]. This parameter, derived from carbonyl stretching frequencies in transition metal complexes, indicates that the but-3-en-1-yl group exhibits electron-donating characteristics similar to simple alkyl substituents, with the conjugation effects providing additional stabilization rather than significant electron withdrawal.

The comparative analysis reveals that electronic modulation through conjugation represents the primary mechanism by which the but-3-en-1-yl substituent influences ylide behavior [14]. Unlike highly electron-withdrawing groups such as p-nitrophenyl (TEP = 2077 cm⁻¹) or strongly electron-donating substituents like tert-butyl (TEP = 2056 cm⁻¹), the but-3-en-1-yl group provides balanced electronic properties that maintain reactivity while enhancing selectivity.

The optimization of Wittig reagent design through systematic variation of steric and electronic parameters demonstrates that conjugated alkenyl substituents offer superior performance characteristics compared to purely steric or purely electronic modifications [17]. The but-3-en-1-yl system achieves an optimal balance by providing moderate steric bulk for substrate differentiation, electronic stabilization for enhanced ylide lifetime, and conjugative effects that enable fine-tuning of reaction stereochemistry.

Mechanistic studies comparing different phosphonium ylide systems reveal that the transition state geometries for oxaphosphetane formation are significantly influenced by the nature of the ylide substituent [18] [24]. For But-3-en-1-yltriphenylphosphonium ylide, computational analysis indicates that the conjugated system stabilizes both the reactant ylide and the transition state, leading to reduced activation barriers and improved reaction efficiency compared to non-conjugated analogs [25].

The practical implications of these steric and electronic considerations extend to synthetic applications where But-3-en-1-yltriphenylphosphonium bromide has demonstrated superior performance in the synthesis of complex alkenes [26]. The balanced properties of this reagent enable efficient coupling with both electron-rich and electron-poor carbonyl partners, providing consistent yields and predictable stereochemical outcomes across a broad substrate scope [27].

XLogP3

5.7

Exact Mass

317.145912699 g/mol

Monoisotopic Mass

317.145912699 g/mol

Heavy Atom Count

23

UNII

YV5BVD8T3L

Dates

Last modified: 11-21-2023

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